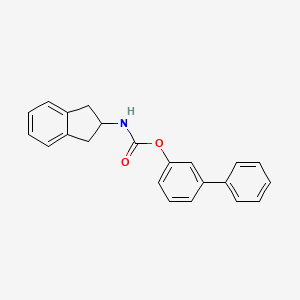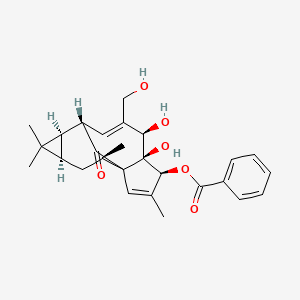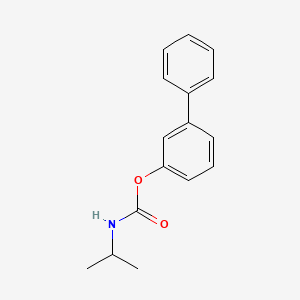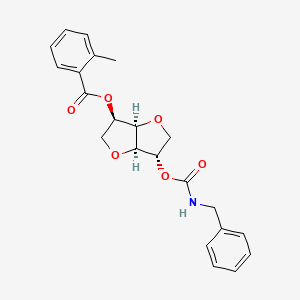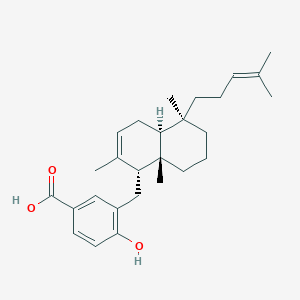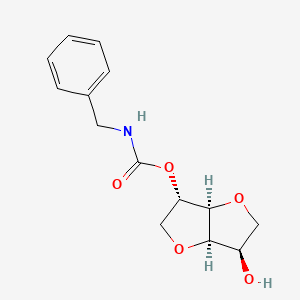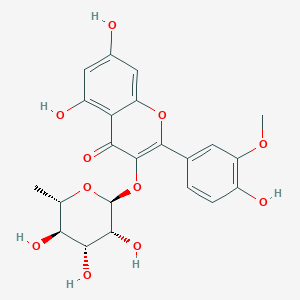
isorhamnetin 3-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isorhamnetin 3-O-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties . It is commonly found in plants such as Cruciferae, Caesalpinia gilliesii, and Asturian cider apple .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. The enzymes involved are rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli .
Industrial Production Methods: The industrial production of this compound involves the use of the same three-enzyme cascade system. The highest titer of production reached 231 mg/L with a corresponding molar conversion of 100% . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Isorhamnetin 3-O-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and enzyme catalysis.
Mechanism of Action
Isorhamnetin 3-O-rhamnoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory cells.
Antitumor Activity: It induces apoptosis and autophagy in cancer cells, inhibits cell proliferation, and prevents metastasis.
Comparison with Similar Compounds
Isorhamnetin 3-O-rhamnoside is unique due to its specific glycosylation pattern, which influences its biological activity. Similar compounds include:
- Isorhamnetin 3-O-glucoside
- Isorhamnetin 3-O-galactoside
- Isorhamnetin 3-O-robinobioside
- Isorhamnetin 3-O-neohesperidoside
- Narcissoside
- Isorhamnetin 3,5-O-diglucoside
- Typhaneoside
- Ombuin 3-glucoside
- Polygalin C
- Polygalin J
- Ombuoside
- Tamarixetin 7-O-neohesperidoside
- Isorhamnetin 7-O-glucoside
- Isorhamnetin 3-glucoside-7-rhamnoside
- Isorhamnetin 3,7-O-diglucoside
- Isorhamnetin-3-O-rutinoside-7-O-glucoside
- Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside
- Isorhamnetin 3-sophoroside-7-rhamnoside
- Limocitrin 3-O-beta-D-glucopyranoside
- Limocitrin-3-O-rutinoside
- Limocitrin-3-O-beta-D-sophoroside .
These compounds share similar structural features but differ in their glycosylation patterns, which can significantly affect their biological activities.
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-12(25)6-10(23)7-14(15)32-20(21)9-3-4-11(24)13(5-9)30-2/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
InChI Key |
UXXAEVMOIUAYQT-UFGFRKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


